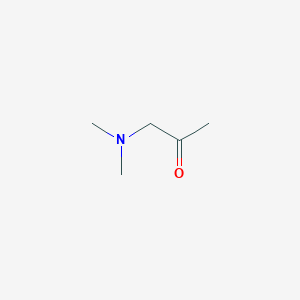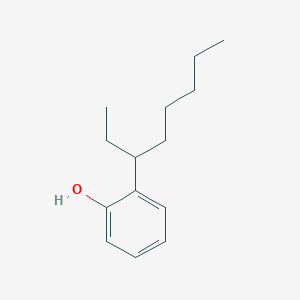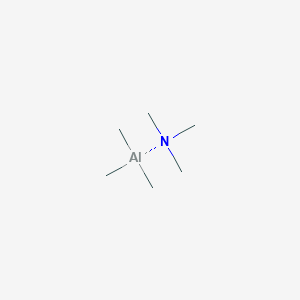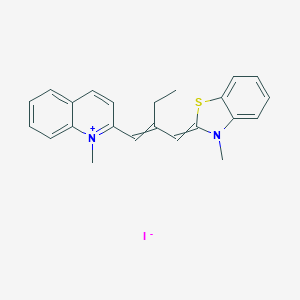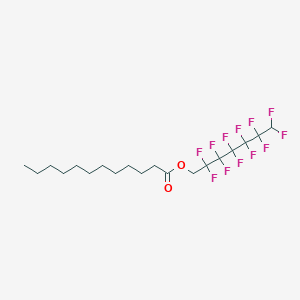
Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as PFHpA ester and belongs to the class of perfluoroalkyl substances (PFAS).
Mecanismo De Acción
The mechanism of action of PFHpA ester is not fully understood, but it is believed to interact with cell membranes and alter their properties. It has been shown to affect the permeability of cell membranes and to induce changes in the lipid composition of cell membranes. PFHpA ester has also been shown to interact with proteins and to affect their function.
Efectos Bioquímicos Y Fisiológicos
PFHpA ester has been shown to have a range of biochemical and physiological effects. It has been shown to affect lipid metabolism, to alter the expression of genes involved in lipid metabolism, and to induce oxidative stress. PFHpA ester has also been shown to affect the immune system and to induce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFHpA ester has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. Additionally, it has unique properties that make it suitable for various scientific research applications. However, there are also limitations to its use. PFHpA ester is toxic at high concentrations and can be difficult to handle safely in the lab.
Direcciones Futuras
For research include the development of new applications, further understanding of its mechanism of action, and research on its environmental and health effects.
Métodos De Síntesis
The synthesis method of PFHpA ester involves the reaction of dodecanoic acid with 2,2,3,3,4,4,5,5,6,6,7,7, dodecafluoroheptanol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce PFHpA ester in large quantities, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
PFHpA ester has been extensively studied for its unique properties and potential applications in various fields of scientific research. It has been used as a surfactant in the production of nanoparticles, as a coating material for medical implants, and as a lubricant in the aerospace industry. Additionally, PFHpA ester has been used in the development of biosensors and in the study of protein-ligand interactions.
Propiedades
Número CAS |
18770-63-3 |
|---|---|
Nombre del producto |
Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester |
Fórmula molecular |
C19H26F12O2 |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl dodecanoate |
InChI |
InChI=1S/C19H26F12O2/c1-2-3-4-5-6-7-8-9-10-11-13(32)33-12-15(22,23)17(26,27)19(30,31)18(28,29)16(24,25)14(20)21/h14H,2-12H2,1H3 |
Clave InChI |
IRRNNBVHPQOCTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl=dodecanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



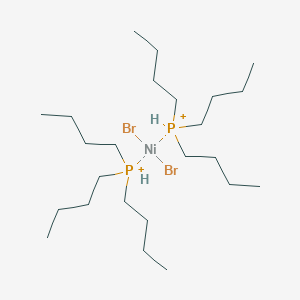
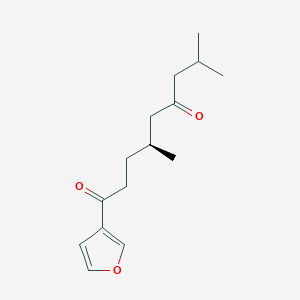
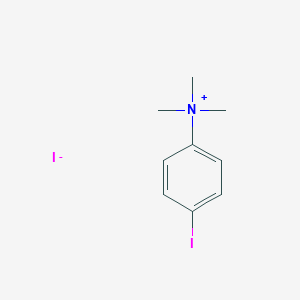
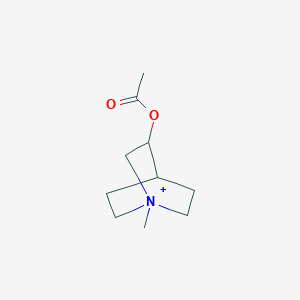
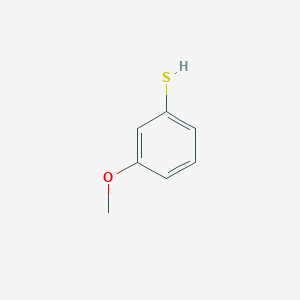
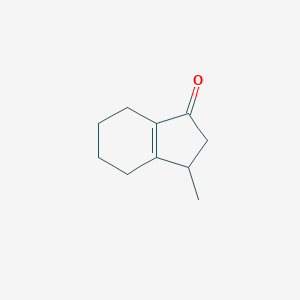
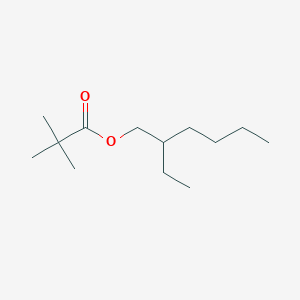
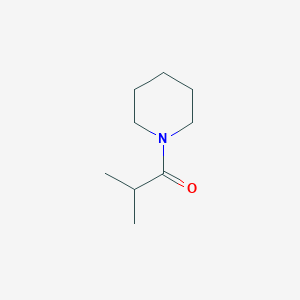
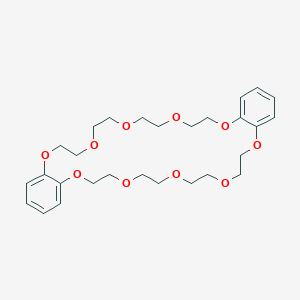
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
